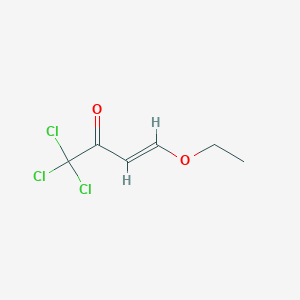

(E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one

Description

Context within Trichloromethylated Organic Compounds and α,β-Unsaturated Carbonyl Systems

(E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one is a prime exemplar of two important classes of organic compounds: trichloromethylated compounds and α,β-unsaturated carbonyl systems. The convergence of these functionalities within a single molecule dictates its characteristic reactivity.

The trichloromethyl group (-CCl₃) is a potent electron-withdrawing group, which significantly influences the reactivity of the adjacent carbonyl group. This electronic effect enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. Furthermore, the trichloromethyl group can itself participate in various transformations, serving as a latent carboxylic acid or ester functionality, which can be unmasked under specific reaction conditions. nih.govacs.org This latent functionality is a key aspect of its strategic utility in multi-step syntheses.

As an α,β-unsaturated carbonyl system , the compound exhibits the classic reactivity associated with this class of molecules. The conjugation of the carbon-carbon double bond with the carbonyl group creates an extended π-system, resulting in two electrophilic centers: the carbonyl carbon (C-2) and the β-carbon (C-4). scispace.comthieme.de This dual electrophilicity allows for two main modes of nucleophilic attack: a 1,2-addition to the carbonyl group or a 1,4-conjugate addition (Michael addition) to the β-carbon. The regioselectivity of this attack is often controllable by the choice of nucleophile and reaction conditions. Softer nucleophiles typically favor 1,4-addition, while harder nucleophiles tend to favor 1,2-addition.

The interplay of the potent inductive effect of the trichloromethyl group and the mesomeric effect of the conjugated system makes this compound a highly reactive and versatile electrophile.

Overview of Foundational and Advanced Strategic Applications in Organic Synthesis

The unique reactivity of this compound has been harnessed for the synthesis of a wide variety of organic molecules, with its application in the construction of heterocyclic rings being particularly noteworthy.

Foundational Applications in Heterocyclic Synthesis:

The compound serves as a valuable precursor for the synthesis of several five- and six-membered heterocyclic systems through cyclocondensation reactions. benthamdirect.comresearchgate.net In these reactions, the enone acts as a three-carbon building block that reacts with binucleophiles.

| Heterocycle | Binucleophile | Key Reaction Type |

| Pyrazoles | Hydrazines | Cyclocondensation |

| Isoxazoles | Hydroxylamine (B1172632) | Cyclocondensation |

| Pyrimidines | Amidines, Urea, Thiourea | Cyclocondensation |

For instance, the reaction with hydrazine (B178648) derivatives leads to the formation of pyrazoles, a class of compounds with diverse pharmacological activities. chemicalbook.comchemicalbook.com Similarly, reaction with hydroxylamine yields isoxazoles, and reactions with amidines or ureas produce pyrimidines. The trichloromethyl group in the resulting heterocycle can then be further transformed, for example, by hydrolysis to a carboxylic acid, adding another layer of synthetic utility. nih.govacs.org

Advanced Strategic Applications: Regiocontrolled Synthesis:

A significant advancement in the application of this building block is in the regiocontrolled synthesis of substituted heterocycles. The challenge in the synthesis of unsymmetrically substituted pyrazoles from 1,3-dicarbonyl compounds and substituted hydrazines is often the formation of a mixture of regioisomers. However, by employing this compound and its derivatives, chemists have achieved remarkable control over the regiochemical outcome.

A notable example is the regiocontrolled synthesis of 1,3- and 1,5-disubstituted pyrazoles. It has been demonstrated that the reaction of 4-alkoxyvinyl trichloromethyl ketones with arylhydrazine hydrochlorides leads selectively to the 1,3-regioisomer. nih.govacs.org Conversely, using the free arylhydrazine base as the nucleophile results in the exclusive formation of the 1,5-regioisomer. nih.govacs.org This high degree of regioselectivity, governed by the nature of the hydrazine nucleophile (protonated vs. free base), represents a sophisticated strategic application of this building block, enabling the targeted synthesis of specific isomers with desired biological activities. nih.govacs.org

| Reactant | Conditions | Major Product | Yield Range |

|---|---|---|---|

| Arylhydrazine Hydrochloride | Methanol | 1,3-Regioisomer | 37-97% |

| Free Arylhydrazine | Methanol | 1,5-Regioisomer | 52-83% |

Historical Development and Emerging Research Trajectories in its Chemical Transformations

The development of this compound and related 4-alkoxy-1,1,1-trihalo-3-alken-2-ones as synthetic intermediates is rooted in the broader history of the exploration of polyfunctionalized compounds in organic synthesis. beilstein-journals.org The preparation of these enones is generally achieved through the acylation of enol ethers with trichloroacetyl chloride in the presence of a base like pyridine. researchgate.net This methodology provides straightforward access to these valuable building blocks from readily available starting materials.

Historically, the focus was on understanding the fundamental reactivity of these compounds and their utility in the synthesis of a range of heterocycles. benthamdirect.comresearchgate.net The ability to construct complex ring systems in a single step from acyclic precursors has always been a central goal in organic synthesis, and these enones proved to be highly effective in this regard.

Emerging Research Trajectories:

Current and future research involving this compound and its analogs is likely to focus on several key areas:

Expansion of Heterocyclic Synthesis: While the synthesis of pyrazoles, isoxazoles, and pyrimidines is well-established, there is ongoing interest in applying these building blocks to the synthesis of other, more complex heterocyclic systems. This includes the development of novel cyclocondensation and cycloaddition strategies.

Asymmetric Synthesis: The development of enantioselective transformations using these prochiral substrates is a significant area for future research. This could involve the use of chiral catalysts to control the stereochemistry of nucleophilic additions or subsequent transformations.

Multicomponent Reactions: The high reactivity and multiple electrophilic sites of these enones make them ideal candidates for the development of multicomponent reactions. scispace.com Such reactions, where three or more reactants combine in a single operation to form a complex product, are highly desirable from an efficiency and sustainability perspective.

Synthesis of Novel Functional Materials: The unique electronic properties conferred by the trichloromethyl group could be exploited in the synthesis of novel organic materials with interesting optical or electronic properties.

Structure

3D Structure

Properties

IUPAC Name |

(E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7Cl3O2/c1-2-11-4-3-5(10)6(7,8)9/h3-4H,2H2,1H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKNLVLNOHCTKII-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=CC(=O)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C=C/C(=O)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59938-07-7, 83124-74-7 | |

| Record name | (3E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-1,1,1-Trichloro-4-ethoxy-but-3-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comprehensive Analysis of Reaction Pathways and Mechanistic Investigations of E 1,1,1 Trichloro 4 Ethoxybut 3 En 2 One

Nucleophilic Addition Reactions to the α,β-Unsaturated Carbonyl System of (E)-1,1,1-Trichloro-4-ethoxybut-3-en-2-one

The conjugated system in this compound possesses two primary electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon (C-2) and the β-carbon (C-4). This dual reactivity allows for either direct 1,2-addition to the carbonyl group or 1,4-conjugate addition (Michael addition) to the β-carbon. The regiochemical outcome of these reactions is heavily influenced by the nature of the nucleophile, the reaction conditions, and the electronic properties of the substrate.

Regioselectivity and Stereoselectivity in Additions to the Enone Moiety

Nucleophilic attack on 4-alkoxy-1,1,1-trichloro-3-alken-2-ones is highly regioselective. The presence of the ethoxy group at the C-4 position makes it an excellent leaving group upon nucleophilic attack at this site. Concurrently, the carbonyl group at C-2 is also a prime target for nucleophiles. This competition between attack at C-2 and C-4 is a defining characteristic of the compound's reactivity.

In many reactions, particularly with bifunctional nucleophiles such as hydrazines or hydroxylamine (B1172632), the reaction is initiated by a conjugate addition at the C-4 position, followed by the displacement of the ethoxy group. The intermediate then undergoes an intramolecular cyclization via nucleophilic attack on the carbonyl carbon (C-2). This sequence ultimately leads to the formation of five- or six-membered heterocyclic rings. The specific pathway and the final product structure are dictated by the nucleophile employed. For instance, the synthesis of pyrazoles and isoxazoles proceeds via this general mechanism, highlighting the controlled regioselectivity inherent in the system. ingentaconnect.combenthamdirect.comresearchgate.net While the regioselectivity is well-documented, specific studies detailing the stereoselectivity of additions to the enone moiety are less common in the available literature.

Role of the Trichloromethyl Group in Activating the Carbonyl and Enone for Nucleophilic Attack

The trichloromethyl (-CCl₃) group plays a pivotal role in modulating the reactivity of the enone system. It is a powerful electron-withdrawing group, primarily exerting its influence through a strong negative inductive effect (-I). This effect arises from the high electronegativity of the three chlorine atoms, which polarizes the C-CCl₃ bond and draws electron density away from the rest of the molecule.

This inductive withdrawal of electrons has two major consequences:

Activation of the Carbonyl Group: The electron density at the carbonyl carbon (C-2) is significantly reduced, increasing its electrophilicity and making it more susceptible to nucleophilic attack.

Activation of the Enone System: The electron-withdrawing effect is transmitted through the conjugated π-system, substantially lowering the electron density at the β-carbon (C-4). This enhances the carbon's electrophilic character, making the enone an excellent Michael acceptor for conjugate additions. beilstein-journals.org

The presence of two potent electron-withdrawing groups—the trichloromethyl group and the carbonyl group—at opposite ends of the C=C double bond renders the alkene moiety highly electron-poor and thus exceptionally reactive towards nucleophiles. beilstein-journals.org

Reactions with Nitrogen-Containing Nucleophiles for Heterocycle Formation

This compound and related 4-alkoxy-1,1,1-trichloro-3-alken-2-ones are exceptionally valuable building blocks for the synthesis of a wide array of nitrogen-containing heterocycles. ingentaconnect.combenthamdirect.comresearchgate.net The typical reaction mechanism involves an initial nucleophilic attack at the C-4 position, displacement of the alkoxy group, followed by an intramolecular cyclization involving the carbonyl group.

This methodology has been successfully applied to the synthesis of several important classes of heterocycles:

Pyrazoles: Reaction with various hydrazines yields substituted pyrazoles. This transformation is a cornerstone of the synthetic utility of these enones. chemicalbook.comnih.govbeilstein-journals.org

Isoxazoles: Cyclocondensation with hydroxylamine leads to the formation of the isoxazole ring system. ingentaconnect.comorganic-chemistry.org

Pyrimidines: Reactions with urea or thiourea can be employed to construct the pyrimidine (B1678525) core, a scaffold present in numerous bioactive molecules. ingentaconnect.comthieme.de

The versatility of this substrate in heterocyclic synthesis is summarized in the table below.

| Nitrogen Nucleophile | Resulting Heterocycle Class | Reference |

|---|---|---|

| Hydrazine (B178648) (R-NHNH₂) | Pyrazole (B372694) | nih.govbeilstein-journals.org |

| Hydroxylamine (NH₂OH) | Isoxazole | ingentaconnect.com |

| Urea (NH₂CONH₂) | Pyrimidine | ingentaconnect.comthieme.de |

| Thiosemicarbazide | Pyrazole Thiocarboxamides | nih.gov |

Reactions with Oxygen and Carbon Nucleophiles

While reactions with nitrogen nucleophiles are extensively documented, this compound also reacts with oxygen and carbon nucleophiles.

Oxygen Nucleophiles: The hydrolysis of 4-alkoxy-1,1,1-trichloro-3-buten-2-ones using wet potassium hydroxide in benzene has been reported to yield carboxylic acid derivatives, demonstrating the reactivity with hydroxide ions. ingentaconnect.com This reaction likely proceeds through nucleophilic attack at the carbonyl carbon followed by cleavage of the C-CCl₃ bond.

Carbon Nucleophiles: Research on the closely related trifluoromethyl analogue, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, provides insight into the expected reactivity with carbon nucleophiles. researchgate.net

Hard Nucleophiles: Reaction with "hard" carbon nucleophiles like Grignard reagents (e.g., phenylmagnesium bromide) results in the substitution of the ethoxy group at C-4.

Softer Nucleophiles: Reactions with organozinc compounds tend to result in 1,2-addition to the carbonyl group.

Enolates: Alkali metal salts of diethyl malonate, a soft carbon nucleophile, have also been shown to react, likely via a conjugate addition pathway. researchgate.net

These examples underscore the tunable reactivity of the enone system, where the choice of nucleophile can direct the reaction to different electrophilic sites.

Electrophilic Transformations and Halogenation Studies on this compound

The electronic nature of this compound, characterized by a highly electron-deficient π-system, dictates its behavior in electrophilic reactions. The double bond is significantly deactivated towards attack by common electrophiles (e.g., halogens like Br₂ or Cl₂) due to the powerful electron-withdrawing effects of the adjacent carbonyl and trichloromethyl groups.

However, electrophilic transformation can be achieved under forcing conditions, such as in the presence of superacids. Studies on analogous 1-aryl-4,4,4-trichlorobut-2-en-1-ones have shown that in a Brønsted superacid like triflic acid (TfOH), the carbonyl oxygen undergoes protonation. beilstein-journals.org This generates a highly reactive O-protonated species. The presence of the CCl₃ group and the now protonated carbonyl group makes this intermediate a superelectrophile. beilstein-journals.org In this activated state, the molecule can undergo intramolecular electrophilic aromatic substitution, where the electron-rich aryl ring acts as an internal nucleophile, leading to the formation of 3-trichloromethylindan-1-ones in high yields. beilstein-journals.org This demonstrates that while the enone is resistant to standard electrophilic addition, its carbonyl group can be activated by strong electrophiles to trigger powerful transformations.

Cycloaddition Reactions Involving the Enone System of this compound

Cycloaddition reactions are powerful tools for the construction of cyclic systems. The highly electron-deficient nature of the double bond in this compound makes it an excellent participant in several types of cycloadditions.

[4+2] Cycloaddition (Diels-Alder Reaction): The Diels-Alder reaction typically involves the reaction of an electron-rich diene with an electron-poor dienophile. wikipedia.orgsigmaaldrich.com The enone system in the title compound, activated by the CCl₃ group, is an exemplary electron-poor dienophile. organic-chemistry.orgyoutube.commasterorganicchemistry.com This high reactivity facilitates reactions with electron-rich dienes to form substituted cyclohexene derivatives, a reaction that is fundamental to the synthesis of complex six-membered rings. wikipedia.org

[3+2] Cycloaddition: This class of reactions involves 1,3-dipoles reacting with a dipolarophile. Trichloromethyl-substituted alkenes have been shown to be effective dipolarophiles in [3+2] cycloadditions with species like nitrile N-oxides and nitrones. nih.govnih.gov The CCl₃ group can also serve to stabilize the resulting heterocyclic adducts. nih.gov This suggests that this compound is a promising substrate for [3+2] cycloadditions to synthesize five-membered heterocyclic rings.

[2+2] Photocycloaddition: Enones are known to undergo photochemical [2+2] cycloadditions with alkenes. wikipedia.org This reaction proceeds through the photoexcitation of the enone to its triplet state, which then reacts with the alkene in a stepwise manner via a diradical intermediate to form a cyclobutane ring. Given its enone structure, this compound could potentially undergo such transformations upon irradiation in the presence of a suitable alkene partner.

Rearrangement Reactions and Transformations of the Trichloromethyl Moiety

The trichloromethyl group is a key functional moiety that significantly influences the reactivity of this compound. Its strong electron-withdrawing nature and its ability to act as a leaving group or participate in rearrangements are central to the compound's chemical behavior.

One of the most pertinent rearrangement reactions for α-halo ketones is the Favorskii rearrangement . This reaction typically occurs in the presence of a base and involves the conversion of an α-halo ketone to a carboxylic acid derivative. chemistnotes.comwikipedia.orgnrochemistry.comddugu.ac.inpurechemistry.org For this compound, which possesses a trichloromethyl ketone structure, a Favorskii-type rearrangement could be envisioned. The general mechanism is thought to proceed through the formation of a cyclopropanone intermediate after deprotonation at the α-carbon. wikipedia.org However, for trichloromethyl ketones, the reaction can sometimes be diverted to the haloform reaction. wikipedia.org The specific reaction pathway would likely depend on the reaction conditions and the nature of the base employed. ddugu.ac.in

Another potential transformation involving the trichloromethyl group is intramolecular cyclization , particularly under strongly acidic conditions. Studies on analogous 1-aryl-4,4,4-trichlorobut-2-en-1-ones have shown that they undergo intramolecular transformation into 3-trichloromethylindan-1-ones in the presence of a Brønsted superacid like triflic acid. beilstein-journals.orgresearchgate.netsemanticscholar.org The proposed mechanism involves the protonation of the carbonyl oxygen, which activates the molecule for cyclization. beilstein-journals.orgresearchgate.net Given the structural similarity, it is plausible that this compound could undergo similar acid-catalyzed cyclizations if a suitable intramolecular nucleophile were present.

Furthermore, the trichloromethyl group can participate in various substitution and elimination reactions. While not strictly a rearrangement, these transformations are important aspects of its reactivity. For instance, in the synthesis of pyrazole derivatives, the core structure of this compound reacts with hydrazines, where the trichloromethyl group plays a role in the subsequent cyclization and aromatization steps. chim.itd-nb.infonih.gov

Kinetic and Thermodynamic Aspects of Reactions Involving this compound

Detailed kinetic and thermodynamic data for reactions involving this compound are not extensively documented in the scientific literature. However, insights can be gained from studies on structurally related compounds, particularly those containing the reactive trichloromethyl group.

A relevant case study is the [3+2] cycloaddition reaction of 3,3,3-trichloro-1-nitroprop-1-ene with nitrile N-oxides, which has been investigated both experimentally and theoretically using Molecular Electron Density Theory (MEDT). nih.govnih.gov This study provides valuable data on the kinetic and thermodynamic parameters of a reaction involving a molecule with a trichloromethyl group attached to a double bond, a feature shared with this compound.

The study on 3,3,3-trichloro-1-nitroprop-1-ene revealed that the [3+2] cycloaddition reactions are kinetically and thermodynamically favorable. nih.gov The reactions exhibit moderate activation Gibbs free energies and are strongly exergonic, indicating that the formation of the cycloadducts is irreversible and under kinetic control. nih.govnih.gov The presence of the trichloromethyl group was found to significantly stabilize the resulting cycloadducts. nih.gov

Below is a table summarizing the calculated thermodynamic parameters for the [3+2] cycloaddition of a substituted benzonitrile N-oxide with 3,3,3-trichloro-1-nitroprop-1-ene.

| Parameter | Value (kcal·mol⁻¹) |

| Activation Enthalpy (ΔH‡) | 8.4 - 12.6 |

| Reaction Enthalpy (ΔH) | -43.8 to -44.6 |

| Activation Gibbs Free Energy (ΔG‡) | 22.8 - 26.8 |

| Reaction Gibbs Free Energy (ΔG) | -28.3 to -28.9 |

| Data from a study on a structurally related compound, 3,3,3-trichloro-1-nitroprop-1-ene. nih.gov |

These data suggest that reactions involving the double bond of molecules containing a trichloromethyl group can be expected to be thermodynamically favorable, with the trichloromethyl group contributing to the stability of the products. While these values are not directly transferable to this compound, they provide a useful framework for understanding the potential energetic landscape of its reactions.

Density Functional Theory (DFT) calculations have been employed to study the reactivity of other trichloromethyl-containing compounds. researchgate.netresearchgate.netmdpi.com Such computational studies can provide valuable insights into reaction mechanisms, transition state geometries, and the electronic properties that govern reactivity. For this compound, DFT studies could elucidate the electrophilic and nucleophilic sites, predict the feasibility of various reaction pathways, and estimate the associated kinetic and thermodynamic parameters.

Advanced Applications of E 1,1,1 Trichloro 4 Ethoxybut 3 En 2 One As a Key Synthetic Intermediate in Complex Molecule Synthesis

Construction of Nitrogen-Containing Heterocyclic Systems

The electrophilic nature of the carbonyl carbon and the β-carbon of the enone system, combined with the trichloromethyl group acting as a latent carboxylate, makes (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one an ideal precursor for cyclocondensation reactions with binucleophiles to form a variety of nitrogen-containing heterocycles.

The synthesis of pyrazoles represents one of the most well-established applications of this class of compounds. The standard method involves a [3+2] cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. nih.govnih.gov However, this classical approach often yields a mixture of regioisomers, complicating purification. nih.gov

This compound and related 4-alkoxyvinyl trichloromethyl ketones provide a solution to this lack of selectivity. nih.gov Their reaction with substituted hydrazines, such as phenylhydrazine, can be controlled to produce single regioisomers of the resulting pyrazoles. This regiocontrolled protocol is efficient and avoids the need for protecting groups or additives. nih.gov The trichloromethyl group in the initial product can be subsequently hydrolyzed to a carboxylic acid or ester functionality. nih.gov For instance, the reaction of 1,1,1-trichloro-4-methoxy-6-phenyl-3-hexen-2-ones with hydrazine hydrochloride, followed by hydrolysis of the trichloromethyl group, is a key step in synthesizing pyrazole-5-carboxylates. nih.gov

Similarly, pyrimidine (B1678525) derivatives can be synthesized through the reaction of this compound with amidines or guanidines. The enone structure provides the three-carbon backbone required for the pyrimidine ring. This reaction proceeds via a cyclocondensation mechanism where the dinucleophilic amidine attacks the 1,3-dielectrophilic sites of the butenone core. The trichloromethyl group can be transformed in subsequent steps, allowing for the introduction of various substituents on the final pyrimidine ring. mdpi.comresearchgate.netnih.gov

Table 1: Examples of Pyrazole (B372694) Synthesis This table is interactive. Click on the headers to sort.

| Reactant 1 | Reactant 2 | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| (E)-1,1,1-trichloro-4-alkoxy-but-3-en-2-ones | Phenylhydrazines | 1,3- and 1,5-regioisomers | Regiocontrolled synthesis as sole products. | nih.gov |

| 1,1,1-trichloro-4-methoxy-6-phenyl-3-hexen-2-ones | Hydrazine hydrochloride | 2,2,2-trifluoroethyl pyrazole-5-carboxylates | In situ generation of 1,3-diketone and subsequent cyclization/hydrolysis. | nih.gov |

| 1,3-Dicarbonyl compounds | Hydrazines | Polysubstituted pyrazoles | General and rapid approach. | nih.govgoogle.com |

Quinolines are a vital class of N-heterocycles found in numerous natural products and pharmaceuticals. nih.govresearchgate.net Their synthesis often involves the condensation of anilines with β-dicarbonyl compounds or their equivalents, such as α,β-unsaturated ketones (e.g., Combes and Doebner-von Miller reactions). researchgate.net

This compound serves as a potent 1,3-dielectrophilic synthon, making it an excellent substrate for quinoline (B57606) synthesis. The reaction with anilines typically proceeds through an initial nucleophilic attack of the aniline (B41778) nitrogen at the β-position of the enone, followed by cyclization and dehydration to form the quinoline ring system. The ethoxy group acts as a good leaving group, and the trichloromethyl ketone participates in the cyclization process. This approach allows for the synthesis of substituted quinolines, which are otherwise challenging to prepare. researchgate.netorganic-chemistry.org The specific substitution pattern on the resulting quinoline can be directed by the choice of substituted aniline and the reaction conditions.

The versatility of this compound extends to the synthesis of complex pharmaceutical agents. A notable example is its use in preparing key intermediates for Marbofloxacin, a synthetic fluoroquinolone antibiotic used in veterinary medicine. google.comnih.gov

The core structure of Marbofloxacin is a substituted quinolone carboxylic acid. The synthesis of this core can be achieved through multi-step sequences where a key step involves the formation of the quinolone ring. google.comgoogle.com this compound can be utilized as a precursor to the ethyl 3-oxo-4-chlorobutanoate fragment, a critical building block in certain synthetic routes to quinolone antibiotics. The reaction of this intermediate with a suitably substituted aniline derivative, followed by cyclization and subsequent modifications, leads to the formation of the essential quinolone framework of Marbofloxacin. google.comwipo.int

Generation of Enamines and Vinyl Ethers from this compound

Enamines and vinyl ethers are important reactive intermediates in organic chemistry. masterorganicchemistry.comgoogle.com Enamines, formed from the reaction of a ketone or aldehyde with a secondary amine, are nucleophilic at the α-carbon and serve as enolate equivalents under neutral conditions. masterorganicchemistry.comlibretexts.org

This compound can react with secondary amines to form vinylogous enamines. The reaction involves the nucleophilic attack of the secondary amine on the carbonyl carbon, followed by elimination, or substitution at the β-carbon. chemicalbook.comresearchgate.net These resulting enamines are highly functionalized and can participate in further synthetic transformations.

The enol ether moiety of this compound itself makes it a member of the vinyl ether class of compounds. rsc.orgrsc.org It can also serve as a precursor for the synthesis of other vinyl ethers through transetherification reactions, where the ethoxy group is exchanged by reacting with a different alcohol under catalytic conditions. google.comrsc.org

Table 2: Formation of Enamines This table is interactive. Click on the headers to sort.

| Starting Material | Reagent | Product Type | Mechanism Highlight | Reference |

|---|---|---|---|---|

| Aldehyde/Ketone | Secondary Amine (R₂NH) | Enamine | Nucleophilic addition followed by dehydration; proton loss from α-carbon. | masterorganicchemistry.comlibretexts.org |

| This compound | Secondary Amine | Polyfunctionalized Enamine | Nucleophilic attack at carbonyl or β-position. | chemicalbook.comresearchgate.net |

Synthesis of Polyfunctionalized Organic Compounds

The inherent structure of this compound makes it a cornerstone for synthesizing a wide array of polyfunctionalized molecules. Each functional group—the trichloromethyl ketone, the enol ether, and the carbon-carbon double bond—can be manipulated selectively to introduce new functionalities.

For example, the trichloromethyl group is a synthetic equivalent of a carboxylic acid, which can be revealed by hydrolysis. The enone system is a classic Michael acceptor and can react with a variety of nucleophiles. Furthermore, the compound can undergo intramolecular transformations under superacidic conditions. For instance, related 1-aryl-4,4,4-trichlorobut-2-en-1-ones have been shown to cyclize in triflic acid to yield 3-trichloromethylindan-1-ones, demonstrating a pathway to carbocyclic systems. beilstein-journals.org The combination of these reactive sites in a single, readily accessible molecule allows for complex, multi-step synthetic sequences to be performed efficiently, leading to compounds with diverse functional group arrays.

Stereocontrolled Transformations Utilizing the Intrinsic Reactivity Features

The defined (E)-geometry of the double bond in this compound is a crucial feature that can be exploited in stereocontrolled synthesis. In reactions involving addition to the carbon-carbon double bond, the pre-existing stereochemistry can influence the stereochemical outcome of the newly formed chiral centers.

For example, the addition of nucleophiles to the β-carbon can proceed through a pathway that is influenced by the steric and electronic environment dictated by the (E)-configuration. Research on similar systems, such as (E)-1,1,1-trichloro-3-nitrobut-2-ene, has shown that the addition of primary and secondary amines can proceed diastereoselectively. researchgate.net This suggests that the stereochemistry of the starting enone directs the approach of the incoming nucleophile, leading to a preferential formation of one diastereomer over the other. This principle of substrate-controlled stereoselection is a powerful tool in asymmetric synthesis, allowing the defined geometry of the starting material to be translated into the stereochemical complexity of the product.

High Resolution Spectroscopic and Advanced Analytical Techniques for Structural Elucidation and Purity Assessment in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships.

Proton NMR (¹H NMR): The ¹H NMR spectrum of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The ethoxy group would give rise to a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, indicative of their coupling to each other. The two vinyl protons are expected to appear as doublets due to their mutual coupling. The magnitude of the coupling constant between these vinyl protons would be characteristic of an (E)- or trans-configuration, typically in the range of 12-18 Hz. The chemical shifts are influenced by the electron-withdrawing effects of the adjacent carbonyl and trichloromethyl groups, as well as the electron-donating effect of the ethoxy group.

Carbon NMR (¹³C NMR): The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The carbonyl carbon is expected to resonate at a significantly downfield chemical shift, characteristic of ketones. The carbon of the trichloromethyl group will also be found at a relatively downfield position due to the strong deshielding effect of the three chlorine atoms. The two olefinic carbons will have distinct chemical shifts, influenced by their position relative to the carbonyl and ethoxy groups. The two carbons of the ethoxy group will appear in the upfield region of the spectrum.

A summary of predicted ¹H and ¹³C NMR chemical shifts is presented in the tables below. These predictions are based on computational models and may vary slightly from experimental values.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| -OCH₂CH₃ | 1.35 | triplet | 7.1 |

| -OCH₂CH₃ | 4.15 | quartet | 7.1 |

| =CH-O- | 6.50 | doublet | 12.5 |

| -C(=O)-CH= | 7.80 | doublet | 12.5 |

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| -OCH₂C H₃ | 14.5 |

| -OC H₂CH₃ | 69.0 |

| C Cl₃ | 93.0 |

| =C H-O- | 105.0 |

| -C(=O)-C H= | 145.0 |

| -C (=O)- | 180.0 |

While 1D NMR provides fundamental information, 2D NMR techniques are crucial for assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the connectivity of protons that are coupled to each other. For this compound, cross-peaks would be observed between the methyl and methylene protons of the ethoxy group, and between the two vinyl protons, confirming their scalar coupling relationships.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. The HSQC spectrum would show correlations between the methyl protons and the methyl carbon, the methylene protons and the methylene carbon, and each vinyl proton with its respective vinyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for establishing long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For instance, correlations would be expected between the vinyl proton adjacent to the carbonyl group and the carbonyl carbon itself, as well as the carbon of the trichloromethyl group. The protons of the ethoxy group would show correlations to the adjacent vinyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining the stereochemistry of the molecule by identifying protons that are close to each other in space, irrespective of their bonding connectivity. For the (E)-isomer, a Nuclear Overhauser Effect might be observed between the vinyl proton adjacent to the ethoxy group and the methylene protons of the ethoxy group, which would be spatially proximate.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion. This allows for the determination of the elemental composition of the molecule, confirming the molecular formula C₆H₇Cl₃O₂. The presence of three chlorine atoms would be readily identified by the characteristic isotopic pattern of the molecular ion peak, with relative intensities corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (such as the molecular ion) which is then subjected to fragmentation, and the resulting fragment ions are analyzed. This technique is invaluable for gaining mechanistic insights into the fragmentation pathways of the molecule. For this compound, characteristic fragmentation patterns would be expected. Plausible fragmentation pathways could include the loss of the ethoxy radical, the cleavage of the C-C bond adjacent to the carbonyl group leading to the formation of an acylium ion, and the loss of a chlorine radical or HCl from the trichloromethyl group. Analyzing the fragmentation of potential degradation or reaction products by MS/MS can help in their identification and in understanding the underlying chemical transformations.

Plausible Mass Spectral Fragments for this compound

| Fragment Ion | Plausible Structure |

| [M - OCH₂CH₃]⁺ | C₄H₂Cl₃O⁺ |

| [M - CCl₃]⁺ | C₅H₇O₂⁺ |

| [C(O)CCl₃]⁺ | C₂Cl₃O⁺ |

| [M - Cl]⁺ | C₆H₇Cl₂O₂⁺ |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O), typically in the region of 1685-1660 cm⁻¹ for an α,β-unsaturated ketone. The C=C double bond stretching vibration would appear in the 1640-1600 cm⁻¹ region. The C-O stretching of the ethoxy group would be observed in the 1250-1050 cm⁻¹ range. The C-Cl stretching vibrations of the trichloromethyl group are expected in the fingerprint region, typically around 800-600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. For α,β-unsaturated ketones, the C=C stretching vibration often gives a more intense signal in the Raman spectrum compared to the IR spectrum. The C=O stretching vibration would also be observable. The intensity of the C=O stretching band in the Raman spectrum can sometimes provide information about the s-cis or s-trans conformation of the enone system.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C=O | Stretch | 1685 - 1660 |

| C=C | Stretch | 1640 - 1600 |

| C-O | Stretch | 1250 - 1050 |

| C-Cl | Stretch | 800 - 600 |

| C-H (sp²) | Stretch | 3100 - 3000 |

| C-H (sp³) | Stretch | 3000 - 2850 |

Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions Analysis

Electronic absorption spectroscopy, or UV-Vis, is a valuable technique for investigating the electronic structure of molecules containing chromophores. In the case of this compound, the α,β-unsaturated ketone system constitutes the primary chromophore. This conjugated system of a carbon-carbon double bond with a carbonyl group is expected to give rise to characteristic electronic transitions.

The primary electronic transitions anticipated for this molecule are the n → π* and π → π* transitions. The π → π* transition, typically of high intensity (large molar absorptivity, ε), arises from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The n → π* transition, which is generally of lower intensity, involves the excitation of a non-bonding electron (from the oxygen atom of the carbonyl group) to a π* antibonding orbital.

The position of the maximum absorption (λmax) for the π → π* transition is sensitive to the extent of conjugation and the solvent polarity. For α,β-unsaturated carbonyl compounds, this transition is typically observed in the range of 210-250 nm. The presence of the ethoxy group, an auxochrome, attached to the β-carbon is expected to cause a bathochromic (red) shift in the λmax due to the extension of the conjugated system through resonance. The trichloromethyl group, being strongly electron-withdrawing, would also influence the electronic transitions.

A hypothetical UV-Vis data table for this compound, based on typical values for similar structures, is presented below. It is important to reiterate that this data is illustrative and not based on experimental measurements for the specific compound.

| Transition | Expected λmax (nm) | Expected Molar Absorptivity (ε, L·mol-1·cm-1) | Solvent |

| π → π | ~245 | >10,000 | Ethanol |

| n → π | ~320 | <100 | Hexane |

X-ray Crystallography for Definitive Solid-State Structure Determination of Crystalline Derivatives

As no experimental crystallographic data for this compound or its crystalline derivatives could be located, a detailed analysis of its solid-state structure is not possible. However, we can predict certain structural features based on the known stereochemistry and the nature of its constituent groups.

The "(E)" designation in the name specifies the stereochemistry about the carbon-carbon double bond, indicating that the trichloromethyl ketone group and the ethoxy group are on opposite sides of the double bond. X-ray analysis would confirm this configuration and provide precise torsional angles, revealing the planarity of the conjugated system.

Furthermore, crystallographic data would elucidate intermolecular interactions, such as hydrogen bonding or halogen bonding, which govern the packing of the molecules in the crystal lattice. The presence of the electronegative chlorine and oxygen atoms suggests the potential for such interactions.

Below is a hypothetical data table summarizing the kind of information that would be obtained from an X-ray crystallographic study of a suitable crystalline derivative of this compound. This table is for illustrative purposes only.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 95.5 |

| C=C bond length (Å) | 1.34 |

| C=O bond length (Å) | 1.22 |

| C-Cl bond lengths (Å) | 1.76 - 1.78 |

| C-O-C bond angle (°) | 118 |

| Torsional Angle (O=C-C=C) | ~180° (s-trans conformation) |

Theoretical and Computational Studies on E 1,1,1 Trichloro 4 Ethoxybut 3 En 2 One

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a compound like (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one, these calculations would provide invaluable insights into its stability, reactivity, and electronic characteristics. Methods such as Density Functional Theory (DFT) and ab initio calculations would be employed to model the molecule's behavior.

Frontier Molecular Orbital (FMO) Theory Applications for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

For this compound, the HOMO and LUMO energies and distributions would dictate its behavior as an electrophile or nucleophile. The presence of the electron-withdrawing trichloromethyl group and the conjugated enone system would significantly lower the energy of the LUMO, making the molecule a potent electrophile, particularly for Michael addition at the β-carbon. The ethoxy group, being an electron-donating group, would raise the energy of the HOMO.

A hypothetical FMO analysis would involve calculating the energies and visualizing the lobes of the HOMO and LUMO. The LUMO would be expected to have significant coefficients on the carbonyl carbon and the β-carbon of the double bond, indicating these as the primary sites for nucleophilic attack. The HOMO would likely be localized more towards the ethoxy group and the double bond.

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Data for this compound (Note: These are representative values and are not from actual calculations on the specific molecule.)

| Molecular Orbital | Energy (eV) | Primary Atomic Orbital Contributions |

| LUMO | -2.5 | C=O (π), C=C (π) |

| HOMO | -8.0 | O (p), C=C (π) |

| HOMO-1 | -9.2 | C=O (n), Cl (p) |

This data would be used to predict outcomes in reactions such as Diels-Alder cycloadditions, where the energy gap between the HOMO of a diene and the LUMO of this compound (as a dienophile) would determine the reaction's feasibility and rate.

Charge Distribution and Electrostatic Potential Analysis

The distribution of electron density within this compound is highly polarized due to the presence of multiple electronegative atoms (oxygen and chlorine). A Molecular Electrostatic Potential (MEP) map would visually represent the charge distribution and predict sites for electrophilic and nucleophilic attack.

The MEP surface would show negative potential (red/yellow) around the carbonyl oxygen and the chlorine atoms, indicating regions susceptible to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms and, importantly, near the β-carbon of the enone system, confirming its electrophilic character. This analysis is crucial for understanding non-covalent interactions and the initial stages of a chemical reaction.

Conformational Analysis and Stereochemical Considerations

The “(E)” designation in the name specifies the stereochemistry about the carbon-carbon double bond, indicating that the ethoxy group and the trichloromethyl ketone group are on opposite sides. However, the molecule possesses other sources of conformational flexibility, primarily due to rotation around the C-C and C-O single bonds.

A thorough conformational analysis would involve scanning the potential energy surface by systematically rotating these bonds to identify the most stable conformers. The relative energies of different conformers (e.g., s-cis vs. s-trans arrangement of the enone system) would be calculated. The global minimum energy conformer is the most populated at equilibrium and typically dictates the molecule's observed properties and reactivity. This analysis would also be critical for interpreting experimental spectroscopic data, such as NMR coupling constants.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the detailed modeling of reaction mechanisms. For this compound, one could model its reaction with a nucleophile, such as an amine or a thiol, in a Michael addition.

This modeling would involve:

Locating Reactants and Products: Optimizing the geometries of the starting materials and the final adduct.

Finding the Transition State (TS): Identifying the highest energy point along the reaction coordinate that connects reactants and products. The geometry and energy of the TS are critical for determining the reaction's activation energy and, consequently, its rate.

Intrinsic Reaction Coordinate (IRC) Calculations: Verifying that the located TS correctly connects the reactants and products.

For example, modeling the addition of a nucleophile to the β-carbon would reveal whether the reaction proceeds via a concerted or a stepwise mechanism. The calculated activation barrier would provide a quantitative measure of the compound's reactivity.

Prediction of Spectroscopic Parameters via Computational Methods

Quantum chemical calculations can predict various spectroscopic properties with a high degree of accuracy, which is invaluable for structure elucidation and confirmation.

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and spin-spin coupling constants can be calculated. These predicted spectra can be compared with experimental data to confirm the structure and stereochemistry of the molecule. For this compound, calculations would predict the characteristic downfield shifts for the vinylic protons due to the conjugated system.

Infrared (IR) Spectroscopy: Vibrational frequencies can be computed to predict the IR spectrum. This would help in identifying key functional groups, such as the C=O and C=C stretching frequencies, which are sensitive to the electronic environment.

UV-Vis Spectroscopy: The energies of electronic transitions can be calculated to predict the absorption maxima (λmax) in the UV-Vis spectrum. For a conjugated system like this, a π → π* transition would be expected.

Table 2: Predicted Spectroscopic Data (Illustrative) (Note: These are typical ranges and not based on specific calculations for the molecule.)

| Spectroscopy | Parameter | Predicted Value |

| ¹H NMR | δ (vinylic-Hα) | 6.0 - 6.5 ppm |

| ¹H NMR | δ (vinylic-Hβ) | 7.0 - 7.5 ppm |

| ¹³C NMR | δ (C=O) | 180 - 190 ppm |

| IR | ν (C=O stretch) | 1680 - 1700 cm⁻¹ |

| IR | ν (C=C stretch) | 1620 - 1640 cm⁻¹ |

| UV-Vis | λmax (π → π*) | 220 - 250 nm |

Emerging Research Directions and Future Perspectives in the Chemistry of E 1,1,1 Trichloro 4 Ethoxybut 3 En 2 One

Development of Novel Catalytic Systems for Enhanced Transformations

The transformation of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one into complex molecular architectures, particularly N-heterocycles like pyrazoles, is a cornerstone of its synthetic utility. chemicalbook.com Future research will undoubtedly focus on the development of novel catalytic systems to enhance the efficiency, selectivity, and scope of these transformations.

Organocatalysis: The field of organocatalysis offers a metal-free and often milder alternative to traditional metal-based catalysts. researchgate.netnih.gov The application of chiral organocatalysts, such as those derived from proline or cinchona alkaloids, could enable enantioselective cyclocondensation reactions of this compound with hydrazines or other binucleophiles. This would provide a direct route to optically active pyrazoles and other chiral heterocycles, which are of significant interest in medicinal chemistry.

Metal-Catalyzed Cross-Coupling Reactions: The trichloromethyl group presents a unique handle for various metal-catalyzed cross-coupling reactions. Future investigations may explore the use of copper, palladium, or nickel catalysts to functionalize this position. For instance, selective C-Cl bond activation could enable the introduction of aryl, alkyl, or other functional groups, thereby diversifying the range of accessible derivatives.

Table 1: Potential Catalytic Systems for Transformations of this compound

| Catalytic System | Transformation Type | Potential Products | Advantages |

| Chiral Thiourea Organocatalyst | Asymmetric Cyclocondensation | Enantioenriched Pyrazoles | Metal-free, mild conditions, high enantioselectivity |

| Palladium/NHC Complex | Cross-Coupling (e.g., Suzuki, Sonogashira) | Arylated/Alkynylated Ketones | C-C bond formation, functional group tolerance |

| Copper(I) Iodide | Cycloaddition Reactions | Functionalized Triazoles | Access to diverse heterocyclic cores |

Integration with Continuous Flow Chemistry and Automated Synthesis Platforms

The adoption of continuous flow chemistry and automated synthesis platforms is revolutionizing chemical manufacturing, offering enhanced safety, efficiency, and scalability. nih.govmdpi.comrsc.org The integration of reactions involving this compound with these technologies is a promising avenue for future research.

Continuous flow reactors can provide precise control over reaction parameters such as temperature, pressure, and residence time, which is particularly advantageous for highly exothermic or rapid reactions. rsc.org The synthesis of pyrazoles from this compound, for example, could be performed in a flow setup to improve yield, purity, and safety, especially when handling potentially hazardous reagents like hydrazine (B178648). mdpi.com

Automated synthesis platforms, which combine robotics with computational algorithms, could be employed for the rapid optimization of reaction conditions and the generation of compound libraries based on the this compound scaffold. synplechem.com This high-throughput approach would accelerate the discovery of new derivatives with desirable properties for various applications.

Table 2: Comparison of Batch vs. Continuous Flow Synthesis of Pyrazoles

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Reaction Time | Hours | Minutes |

| Heat Transfer | Inefficient, potential for hotspots | Highly efficient, precise temperature control |

| Scalability | Difficult, requires process redesign | Straightforward, "scaling out" |

| Safety | Handling of large quantities of hazardous materials | Small reaction volumes, enhanced safety |

Exploration of Materials Science Applications of Functionalized Derivatives

While the primary application of this compound has been in organic synthesis, its functionalized derivatives hold significant potential for applications in materials science. The polyhalogenated nature of the molecule and the ability to introduce a wide range of functional groups open up possibilities for the design of novel polymers, functional dyes, and electronic materials.

Polymer Chemistry: Derivatives of this compound could serve as monomers for the synthesis of specialty polymers. For instance, the incorporation of this unit into polymer backbones could impart properties such as flame retardancy, due to the high halogen content, or altered electronic properties.

Functional Dyes and Organic Electronics: The pyrazole (B372694) core, readily synthesized from this precursor, is a known chromophore and can be found in various functional dyes. By strategically modifying the substituents on the pyrazole ring, it may be possible to tune the photophysical properties of these molecules for applications in areas such as organic light-emitting diodes (OLEDs) or dye-sensitized solar cells.

Bio-inspired Chemical Synthesis and Biocatalysis Studies

The principles of biocatalysis and bio-inspired synthesis are increasingly being applied to develop greener and more selective chemical processes. nih.gov The unique structure of this compound makes it an interesting substrate for enzymatic transformations.

Enzymatic Halogenation and Dehalogenation: Halogenating enzymes, such as haloperoxidases, could potentially be used to introduce additional halogen atoms at specific positions on the molecule or its derivatives. mdpi.comnih.govrsc.org Conversely, dehalogenases could be employed for the selective removal of chlorine atoms, providing access to new chemical entities.

Ene-Reductases: The carbon-carbon double bond in this compound is a potential target for enzymatic reduction by ene-reductases. nih.gov This could lead to the stereoselective synthesis of chiral saturated ketones, which are valuable building blocks in asymmetric synthesis.

Advanced Mechanistic Investigations via In Situ Spectroscopy and Reaction Monitoring

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. Advanced analytical techniques, such as in situ spectroscopy and real-time reaction monitoring, are powerful tools for these investigations.

In Situ Spectroscopy: Techniques like in situ FT-IR, Raman, and NMR spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products throughout a chemical reaction. This data can be used to elucidate reaction pathways, identify transient intermediates, and determine reaction kinetics. For example, monitoring the cyclocondensation reaction with hydrazine could provide insights into the rate-determining step and the influence of catalysts.

Reaction Calorimetry: Reaction calorimetry can be used to measure the heat flow of a reaction in real-time, providing valuable information about the reaction kinetics and thermodynamics. This is particularly important for ensuring the safety of processes involving this compound, especially on a larger scale.

By employing these advanced analytical methods, researchers can gain a more comprehensive understanding of the chemical behavior of this compound, paving the way for the development of more efficient, selective, and sustainable chemical processes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one, and how can its stereochemical purity be validated?

- Methodology :

- Synthesis : Explore methods such as nucleophilic substitution of trichloroacetyl chloride with ethyl vinyl ether, followed by dehydrochlorination. Monitor reaction conditions (e.g., temperature, solvent polarity, catalyst use) to favor the (E)-isomer .

- Characterization : Use H/C NMR to confirm regiochemistry and stereochemistry. Compare coupling constants and chemical shifts with computational predictions (e.g., DFT calculations). GC-MS or HPLC can assess purity (>95% threshold for research-grade material) .

- Example Data Table :

| Reaction Condition | Catalyst | Solvent | Yield (%) | Isomeric Purity (E:Z) |

|---|---|---|---|---|

| 60°C, 12 hrs | None | THF | 65 | 92:8 |

| 80°C, 8 hrs | AlCl₃ | DCM | 78 | 97:3 |

Q. How can researchers reliably determine the compound’s physical properties (e.g., solubility, stability) under varying experimental conditions?

- Methodology :

- Solubility Studies : Use UV-Vis spectroscopy or gravimetric analysis in solvents of varying polarity (water, ethanol, DMSO).

- Stability Tests : Conduct accelerated degradation studies under heat (40–80°C), UV light, or acidic/basic conditions. Monitor decomposition via TLC or HPLC, and quantify degradation products .

- Key Parameters : Report logP values, Henry’s law constants, and hydrolysis half-lives to inform storage and handling protocols .

Q. What spectroscopic techniques are most effective for distinguishing this compound from its Z-isomer or degradation products?

- Methodology :

- NMR : Analyze H NMR coupling constants () and C chemical shifts for carbonyl and vinyl groups.

- IR Spectroscopy : Identify C=O stretching (~1700 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹).

- MS/MS Fragmentation : Compare fragmentation patterns to differentiate isomers or adducts .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic addition or cyclization reactions?

- Methodology :

- Kinetic Studies : Use stopped-flow techniques or in-situ FTIR to track reaction intermediates.

- Computational Modeling : Apply DFT (e.g., Gaussian) to map transition states and activation energies for key steps like β-chloro elimination or ethoxy group participation .

- Isotopic Labeling : Introduce O or C labels to trace bond reorganization pathways .

Q. How can researchers resolve contradictions in reported data on the compound’s environmental persistence or toxicity?

- Methodology :

- Meta-Analysis : Systematically compare studies for methodological differences (e.g., pH, temperature, microbial activity in biodegradation assays).

- Advanced Analytics : Use LC-HRMS to detect trace transformation products (e.g., trichloroacetic acid) that may influence toxicity profiles .

- Statistical Validation : Apply ANOVA or multivariate regression to isolate variables causing discrepancies .

Q. What strategies mitigate experimental limitations when studying the compound’s interactions with indoor surfaces or atmospheric oxidants?

- Methodology :

- Surface Adsorption Studies : Employ quartz crystal microbalance (QCM) or XPS to quantify adsorption kinetics on materials like PVC or glass .

- Controlled Reactor Systems : Simulate indoor/outdoor environments with adjustable humidity, ozone levels, and UV intensity. Monitor reaction pathways via ToF-SIMS or Raman spectroscopy .

Q. How does the compound’s electronic structure influence its catalytic or photochemical behavior?

- Methodology :

- Electrochemical Analysis : Cyclic voltammetry to determine redox potentials and electron-transfer kinetics.

- TD-DFT Calculations : Predict UV-Vis absorption spectra and compare with experimental data to identify charge-transfer transitions .

Methodological Best Practices

- Data Integrity : Ensure raw data (e.g., chromatograms, spectral scans) are archived in appendices, with processed data (normalized intensities, statistical summaries) in the main text .

- Error Analysis : Quantify uncertainties in measurements (e.g., ±5% for GC-MS peak areas) and discuss their impact on conclusions .

- Interdisciplinary Collaboration : Combine synthetic chemistry with computational and environmental science tools to address complex research gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.